molecular formula C16H14BrN5O2 B11486832 7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(4-bromophenyl)-1,3,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11486832
M. Wt: 388.22 g/mol
InChI Key: RZWWOSDEMCAVJX-UHFFFAOYSA-N
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Description

7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a molecular formula of C16H14BrN5O2. This compound belongs to the class of imidazopurines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 1,3-dimethyluric acid under acidic conditions, followed by cyclization and methylation steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters such as temperature, pressure, and pH. The use of automated systems for monitoring and controlling these parameters can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-BROMOPHENYL)-1,3,8-TRIMETHYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C16H14BrN5O2

Molecular Weight

388.22 g/mol

IUPAC Name

7-(4-bromophenyl)-2,4,6-trimethylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C16H14BrN5O2/c1-19-11(9-4-6-10(17)7-5-9)8-22-12-13(18-15(19)22)20(2)16(24)21(3)14(12)23/h4-8H,1-3H3

InChI Key

RZWWOSDEMCAVJX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)Br

Origin of Product

United States

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